

Technical Guide: Synthesis of 4-Chloropyrimidine-5-carbonyl Chloride

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Compound of Interest

Compound Name: 4-Chloropyrimidine-5-carbonyl
chloride

CAS No.: 1261494-35-2

Cat. No.: B3377149

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Executive Summary

Target Molecule: **4-Chloropyrimidine-5-carbonyl chloride** CAS Number: 1261494-35-2

Molecular Formula:

Molecular Weight: 176.99 g/mol [1][2]

This guide outlines the optimal synthetic route for generating **4-chloropyrimidine-5-carbonyl chloride** from 4-hydroxypyrimidine-5-carboxylic acid. The protocol leverages a dual-chlorination strategy using thionyl chloride (

) and

-dimethylformamide (DMF) to simultaneously convert the hydroxyl tautomer to a chloropyrimidine and the carboxylic acid to an acyl chloride.[1] This approach minimizes steps and maximizes atom economy compared to sequential halogenation strategies.

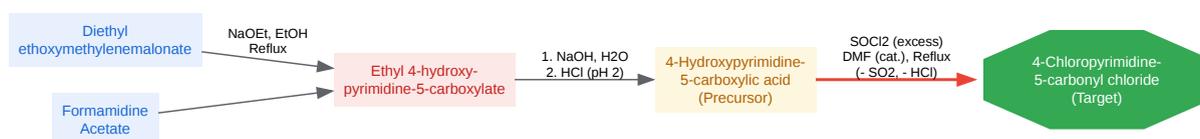
Retrosynthetic Analysis & Pathway Design[1]

The synthesis is best approached via a convergent strategy. The pyrimidine core is constructed first, followed by functional group manipulation.[3]

Strategic Disconnections[1]

- C–Cl Bond Formation: The C4-chloro substituent is installed via nucleophilic displacement of a C4-hydroxyl (lactam tautomer) leaving group.[1]
- Acyl Chloride Formation: The C5-carbonyl chloride is generated from the corresponding carboxylic acid.
- Core Assembly: The pyrimidine ring is classically formed via condensation of formamidine with an ethoxymethylenemalonate derivative.

Pathway Visualization



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Caption: Convergent synthesis pathway from acyclic precursors to the dual-chlorinated target.

Core Synthesis Protocol: The Dual-Chlorination Step[1]

This section details the transformation of 4-hydroxypyrimidine-5-carboxylic acid to the target. This reaction is thermodynamically driven by the evolution of

and

gases.[4][5]

Mechanistic Insight

The reaction relies on the Vilsmeier-Haack type activation provided by DMF.

- Catalytic Cycle: DMF reacts with

to form the electrophilic Vilsmeier reagent (chloroiminium ion).

- Acid Activation: The carboxylic acid attacks the Vilsmeier reagent (or
), forming an activated acyl chlorosulfite intermediate that collapses to the acid chloride.
- Tautomeric Activation: The 4-hydroxy group (existing largely as the 4-pyrimidone tautomer) reacts with the chlorinating agent to form a phosphorodichloridate-like or chlorosulfite intermediate, which is then displaced by chloride ion in an addition-elimination sequence to yield the aromatic 4-chloropyrimidine.[1]

Experimental Procedure

Reagents:

- Substrate: 4-Hydroxypyrimidine-5-carboxylic acid (1.0 eq)
- Reagent/Solvent: Thionyl Chloride (
) (10.0 eq) – Acts as both reagent and solvent.
- Catalyst:
 -Dimethylformamide (DMF) (0.05 – 0.1 eq)[1]

Step-by-Step Protocol:

- Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a
 drying tube or an inert gas (Ar/
) line. Connect the outlet to a caustic scrubber (NaOH solution) to neutralize evolved
 and
 gases.
- Addition: Charge the flask with 4-hydroxypyrimidine-5-carboxylic acid (e.g., 5.0 g, 35.7 mmol).
- Solvent/Reagent: Carefully add Thionyl Chloride (

, ~357 mmol) at room temperature. The suspension may be thick initially.

- Catalysis: Add DMF (3-5 drops, approx. 0.2 mL). Caution: Initial gas evolution may occur.[1]
- Reaction: Heat the mixture gradually to reflux ().
 - Observation: As the reaction proceeds, the solid starting material will dissolve, and the solution will turn yellow/orange. Vigorous gas evolution will be observed.
 - Duration: Reflux for 3–5 hours until gas evolution ceases and the solution is homogeneous.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess . Note: Use a trap to protect the pump from corrosive vapors.
 - Add anhydrous toluene (20 mL) and re-evaporate (azeotropic removal of residual). Repeat this step twice.
- Isolation: The resulting residue is **4-chloropyrimidine-5-carbonyl chloride**, typically obtained as a yellow-to-brown semi-solid or oil that crystallizes upon standing.[1]
 - Yield: Expected 85–95%.
 - Purity Check: Due to high reactivity, avoid aqueous workup. Verify identity via formation of a stable derivative (e.g., reaction with methanol to form the methyl ester) if immediate use is not planned.

Critical Process Parameters & Troubleshooting

Parameter	Specification	Scientific Rationale
Stoichiometry ()	>5 equivalents	Excess drives the equilibrium to the right (Le Chatelier's principle) and acts as a solvent to maintain homogeneity.[1]
Catalyst (DMF)	5-10 mol%	Essential for activating the unreactive pyrimidone oxygen. [1] Without DMF, the C4-chlorination is sluggish or incomplete.[1]
Moisture Control	Strictly Anhydrous	The product hydrolyzes rapidly back to the starting material or the 4-chloro-acid upon contact with water.[1]
Temperature	Reflux ()	Required to overcome the activation energy of the aromatic nucleophilic substitution at the C4 position.

Safety & Handling (E-E-A-T)

- Corrosivity:
and the product are highly corrosive lachrymators. All operations must be performed in a well-ventilated fume hood.[1]
- Water Reactivity: Violent reaction with water releases HCl gas. In case of a spill, neutralize with solid sodium bicarbonate or lime; do not add water directly.
- Pressure: Ensure the reaction vessel is not sealed; gas evolution (,) can pressurize glassware if not vented through a scrubber.

Applications in Drug Discovery[7]

This intermediate is a "linchpin" scaffold. The reactivity difference between the acyl chloride and the chloro-pyrimidine allows for sequential functionalization:

- C5-Position (Acyl Chloride): Reacts first with amines/alcohols under mild conditions () to form amides/esters.[1]
- C4-Position (Chloro group): Reacts second via with amines, thiols, or alkoxides, typically requiring heat or base catalysis.

Example Workflow:

- Step A: React with aniline (,)
Forms 4-chloropyrimidine-5-carboxamide.[1]
- Step B: React with morpholine (,)
Displaces C4-Cl to form the final kinase inhibitor core.

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